Trivinylmethylsilane

Description

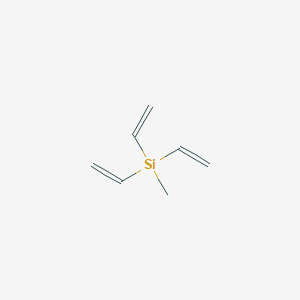

Structure

3D Structure

Properties

IUPAC Name |

tris(ethenyl)-methylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12Si/c1-5-8(4,6-2)7-3/h5-7H,1-3H2,4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKRKCDBTXBGLKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C=C)(C=C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3066346 | |

| Record name | Silane, triethenylmethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3066346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear to straw-colored liquid with a mild distinct odor; [Gelest MSDS] | |

| Record name | Trivinylmethylsilane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18452 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

18244-95-6 | |

| Record name | Triethenylmethylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18244-95-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silane, triethenylmethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018244956 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trivinylmethylsilane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174168 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Silane, triethenylmethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silane, triethenylmethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3066346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyltrivinylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.276 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SILANE, TRIETHENYLMETHYL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P423U4YLQ5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Trivinylmethylsilane

Foreword: The Strategic Importance of Trivinylmethylsilane

In the landscape of organosilicon chemistry, trivinylmethylsilane (CAS No. 18244-95-6) emerges as a pivotal intermediate and building block. Its molecular architecture, featuring a central silicon atom bonded to one methyl group and three reactive vinyl groups, makes it an exceptionally valuable monomer and crosslinking agent.[1] The vinyl functionalities are primed for participation in polymerization and hydrosilylation reactions, enabling the synthesis of advanced silicone polymers, resins, and hybrid materials with tailored properties such as high thermal stability, flexibility, and environmental resistance.[2] This guide provides an in-depth exploration of the primary synthetic methodologies for trivinylmethylsilane, focusing on the underlying chemical principles, practical execution, and the rationale behind process choices, tailored for researchers and professionals in chemical development.

Chapter 1: The Grignard Reaction Pathway—A Classic and Versatile Approach

The Grignard reaction remains a cornerstone of organometallic chemistry for the formation of carbon-silicon bonds and is the most frequently cited laboratory-scale method for synthesizing trivinylmethylsilane.[1][3] This pathway leverages the nucleophilic character of a vinyl Grignard reagent to displace chloride ions from a suitable methylchlorosilane precursor.

Core Principle and Stoichiometry

The synthesis is predicated on the reaction between vinylmagnesium halide (typically chloride or bromide) and methyltrichlorosilane (CH₃SiCl₃). The choice of methyltrichlorosilane as the silicon precursor is a direct consequence of the target molecule's structure; three vinyl groups must be introduced, necessitating a precursor with three reactive leaving groups (the chlorine atoms).

Overall Reaction Scheme: 3 CH₂=CHMgCl + CH₃SiCl₃ → (CH₂=CH)₃SiCH₃ + 3 MgCl₂

The causality is straightforward: the highly polarized carbon-magnesium bond of the Grignard reagent acts as a potent carbon nucleophile, attacking the electrophilic silicon center of methyltrichlorosilane. This process occurs sequentially, with each Grignard molecule displacing one chloride ion until all three have been substituted by vinyl groups.

Experimental Protocol: A Self-Validating Workflow

The success of a Grignard synthesis is critically dependent on the rigorous exclusion of atmospheric moisture, as water rapidly quenches the Grignard reagent, converting it into an unreactive alkane (ethene in this case). The following protocol is designed as a self-validating system where successful initiation and reaction progression provide confidence in the integrity of the setup.

Materials & Equipment:

-

Three-neck round-bottom flask, condenser, and addition funnel (all oven-dried)

-

Magnesium turnings

-

Vinyl chloride or vinyl bromide

-

Methyltrichlorosilane (CH₃SiCl₃)

-

Anhydrous tetrahydrofuran (THF) or diethyl ether

-

Inert gas supply (Nitrogen or Argon)

-

Magnetic stirrer and heating mantle

-

Ice bath

Step-by-Step Methodology:

-

Apparatus Preparation: All glassware must be scrupulously dried in an oven (e.g., at 120°C overnight) and assembled hot under a positive pressure of inert gas to prevent the ingress of moist air.[4] This is the most critical step for ensuring trustworthiness in the outcome.

-

Grignard Reagent Formation:

-

Place magnesium turnings in the reaction flask.

-

Add a portion of the anhydrous THF.

-

Add a small amount of the vinyl halide to initiate the reaction. Initiation is typically observed as gentle bubbling or a slight exotherm. If the reaction does not start, a small iodine crystal can be added as an initiator.

-

Once initiated, the remaining vinyl halide, dissolved in anhydrous THF, is added dropwise at a rate that maintains a gentle reflux.

-

-

Vinylation of Methyltrichlorosilane:

-

Cool the freshly prepared Grignard reagent in an ice bath.

-

Add a solution of methyltrichlorosilane in anhydrous THF dropwise via the addition funnel. This step is highly exothermic and slow, controlled addition is crucial to prevent side reactions and ensure safety.

-

After the addition is complete, allow the mixture to stir at room temperature for several hours or gently reflux to drive the reaction to completion.

-

-

Work-up and Purification:

-

Cool the reaction mixture again in an ice bath.

-

Slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride. This hydrolyzes any remaining Grignard reagent and magnesium salts.

-

Separate the organic layer. Extract the aqueous layer with diethyl ether to recover any dissolved product.[5]

-

Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., anhydrous magnesium sulfate).

-

Filter off the drying agent and remove the solvent by rotary evaporation.

-

The crude product is purified by fractional distillation under atmospheric pressure. Trivinylmethylsilane has a boiling point of approximately 102-123°C.[2]

-

Visualization of the Grignard Workflow

Caption: Logical flow from the industrial Direct Process to trivinylmethylsilane.

Chapter 3: Hydrosilylation Routes—Modern and Atom-Economical Alternatives

Hydrosilylation presents a powerful and atom-economical alternative for forming Si-C bonds. [6]This reaction involves the addition of a silicon-hydride (Si-H) bond across an unsaturated C-C bond, such as that in an alkyne. While less common than the Grignard approach for this specific molecule, it represents a more modern synthetic strategy.

Conceptual Pathway

A potential hydrosilylation route to trivinylmethylsilane would involve the catalyzed reaction of a suitable methylhydridosilane, such as methylsilane (CH₃SiH₃), with three equivalents of acetylene.

Conceptual Reaction Scheme: 3 HC≡CH + CH₃SiH₃ --(Catalyst)--> (CH₂=CH)₃SiCH₃

This approach is highly atom-economical as, in theory, all atoms from the reactants are incorporated into the final product. Recent research has highlighted cobalt-catalyzed hydrosilylation of acetylene as a promising method for the selective synthesis of vinylsilanes. [1]

Catalysis and Selectivity

The reaction requires a transition metal catalyst. Platinum-based catalysts like Speier's (H₂PtCl₆) and Karstedt's catalyst are classic choices for hydrosilylation. [6][7]Other metals such as rhodium, ruthenium, and iron have also been developed to catalyze this transformation. [6][7]For the hydrosilylation of a terminal alkyne, the catalyst choice is crucial for controlling the regioselectivity (α- vs. β-addition) and stereoselectivity (cis vs. trans addition). [6]With a symmetric alkyne like acetylene, regioselectivity is not a concern, simplifying the process.

Chapter 4: Data Summary, Safety, and Handling

Physical and Chemical Properties

| Property | Value | Reference(s) |

| CAS Number | 18244-95-6 | [8] |

| Chemical Formula | C₇H₁₂Si | [2] |

| Molecular Weight | ~124.26 g/mol | [2] |

| Appearance | Clear Liquid | |

| Boiling Point | ~102 - 123°C | [2] |

| Density | ~0.769 g/cm³ | [2] |

| Flash Point | ~15°C | |

| Purity (Typical) | 95% |

Comparison of Synthetic Routes

| Method | Key Reagents | Scale | Advantages | Disadvantages |

| Grignard Reaction | CH₃SiCl₃, Vinyl-MgX, Anhydrous Ether | Lab to Pilot | Versatile, well-established, reliable. | Moisture-sensitive, generates stoichiometric MgCl₂ waste, exothermic. |

| Direct Process | CH₃Cl, Silicon, Cu Catalyst | Industrial | Highly efficient for precursor production, continuous process. | Produces a mixture of products requiring separation, high capital cost. [9] |

| Hydrosilylation | CH₃SiH₃, Acetylene, Catalyst | Lab | Atom-economical, potentially cleaner reaction. | Requires specialized hydridosilane precursors, catalyst cost, handling of gaseous acetylene. |

Safety and Handling Imperatives

Trivinylmethylsilane is a flammable liquid and must be handled with appropriate care. [10]

-

Handling: Always work in a well-ventilated chemical fume hood. Use spark-proof tools and ensure all equipment is properly grounded to prevent static discharge. [10]Personal protective equipment (PPE), including safety goggles, flame-retardant lab coat, and appropriate gloves, is mandatory.

-

Storage: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames. [10][11]Keep containers tightly closed, and if storing for long periods, consider storage under an inert atmosphere. [10]* Fire Safety: In case of fire, use carbon dioxide, dry chemical powder, or foam for extinction. [10]

Conclusion

The synthesis of trivinylmethylsilane is most practically achieved at the laboratory scale via the Grignard reaction, a robust and well-understood method that relies on the industrially produced precursor, methyltrichlorosilane. The efficiency of the Müller-Rochow Direct Process ensures the economic viability of this starting material. While alternative routes like hydrosilylation offer the promise of greater atom economy, the Grignard pathway remains the most accessible and versatile method for researchers. A disciplined approach to experimental setup, particularly the rigorous exclusion of moisture, is paramount to achieving a high yield and purity of this valuable organosilicon intermediate.

References

- Trivinylmethylsilane (18244-95-6): Properties, Applications & Manufacturer Insights. Google Cloud.

- The Chemical Intermediate: Trivinylmethylsilane in Focus. Google Cloud.

- Direct process - Wikipedia. Wikipedia.

- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.

- Hydrosilylation C

- Trivinylmethylsilane | 18244-95-6 - Benchchem. Benchchem.

- Trivinylmethylsilane - MySkinRecipes. MySkinRecipes.

- Trivinylmethylsilane - Hubei Co-Formula M

- GRIGNARD REAGENTS AND SILANES - Gelest, Inc. Gelest.

- Hydrosilylation Reactions C

- Direct Synthesis of Silicon Compounds - Encyclopedia.pub. Encyclopedia.pub.

- Grignard Reaction: Synthesis of Triphenylmethanol. UCLA Chemistry and Biochemistry.

- preparation of triphenyl methanol by grignard reaction use of carbon nucleophiles in organic synthesis. Pasadena City College.

- CN101955496B - Process for purifying tetramethylsilane - Google Patents.

- 7: The Grignard Reaction (Experiment) - Chemistry LibreTexts. Chemistry LibreTexts.

- Trivinylmethylsilane - Hazardous Agents - Haz-Map. Haz-Map.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Trivinylmethylsilane [myskinrecipes.com]

- 3. gelest.com [gelest.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. cerritos.edu [cerritos.edu]

- 6. Hydrosilylation Catalyst [sigmaaldrich.com]

- 7. mdpi.com [mdpi.com]

- 8. Trivinylmethylsilane - Hazardous Agents | Haz-Map [haz-map.com]

- 9. Direct process - Wikipedia [en.wikipedia.org]

- 10. fishersci.com [fishersci.com]

- 11. Trivinylmethylsilane - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]

Grignard reaction for Trivinylmethylsilane synthesis

An In-Depth Technical Guide to the Synthesis of Trivinylmethylsilane via Grignard Reaction

Abstract

Trivinylmethylsilane (C7H12Si) is a pivotal organosilicon intermediate, prized for its three reactive vinyl groups that enable its use in the synthesis of advanced silicone polymers and materials. These polymers find extensive applications in industries ranging from electronics to automotive, where properties like thermal stability, flexibility, and chemical resistance are paramount. The Grignard reaction remains a fundamental and versatile method for forming silicon-carbon bonds, offering a robust pathway to trivinylmethylsilane from readily available precursors.[1] This guide provides a comprehensive technical overview of this synthesis, detailing the underlying chemical principles, a field-proven experimental protocol, and critical insights into process optimization and characterization for researchers and chemical development professionals.

Introduction to Trivinylmethylsilane

Trivinylmethylsilane (CAS No. 18244-95-6) is an organosilane featuring a central silicon atom bonded to one methyl group and three vinyl (-CH=CH2) groups. This molecular architecture makes it a highly reactive and valuable building block. The vinyl functionalities are key to its utility, allowing it to readily participate in polymerization and cross-linking reactions, which are essential for producing silicone networks with enhanced thermal stability and mechanical strength.[2] It is typically supplied as a clear, flammable liquid with a boiling point of approximately 102°C.[3]

The Grignard Synthesis Pathway: Mechanism and Rationale

The synthesis of trivinylmethylsilane is achieved through the reaction of a vinyl Grignard reagent, typically vinylmagnesium bromide, with methyltrichlorosilane. This process involves two primary stages: the formation of the Grignard reagent and the subsequent nucleophilic substitution on the silicon center.

Stage 1: Formation of the Vinyl Grignard Reagent

The process begins with the formation of vinylmagnesium bromide. This is an organometallic reaction where magnesium metal is inserted into the carbon-bromine bond of vinyl bromide.[4]

Reaction: CH₂=CHBr + Mg → CH₂=CHMgBr

The reaction must be conducted in an anhydrous ether solvent, such as tetrahydrofuran (THF) or diethyl ether.[5] The ether is not merely a solvent; it plays a crucial role in stabilizing the Grignard reagent by coordinating its lone pair electrons to the electron-deficient magnesium atom, forming a soluble complex.[4][5] This stabilization is critical for the reagent's formation and reactivity. The mechanism involves radical intermediates, but for practical purposes, it is understood as a direct insertion.[4]

Stage 2: Nucleophilic Substitution on Methyltrichlorosilane

Once formed, the vinyl Grignard reagent acts as a potent nucleophile, with the vinyl carbon behaving like a carbanion.[4] This nucleophile attacks the electrophilic silicon atom of methyltrichlorosilane. The reaction proceeds via three successive nucleophilic substitutions, replacing each chloride atom with a vinyl group.

Overall Reaction: 3 CH₂=CHMgBr + CH₃SiCl₃ → (CH₂=CH)₃SiCH₃ + 3 MgBrCl

To drive the reaction to completion and maximize the yield of the fully substituted trivinylmethylsilane, a molar excess of the Grignard reagent is typically used.[1] The choice of addition order is a critical process parameter. The "normal addition" method, where the silicon precursor (methyltrichlorosilane) is added slowly to the Grignard reagent, is preferred.[1] This maintains a high concentration of the Grignard reagent throughout the reaction, favoring complete substitution and minimizing the formation of partially substituted intermediates like vinyldichloromethylsilane and divinylchloromethylsilane.

Visualizing the Synthesis Pathway

The overall process, from reagent formation to the final product, can be visualized through the following diagrams.

Reaction Mechanism

Caption: The two-stage reaction mechanism for trivinylmethylsilane synthesis.

Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis and purification.

Detailed Experimental Protocol

Disclaimer: This protocol involves hazardous materials and should only be performed by trained professionals in a suitable laboratory setting with appropriate safety measures.

Reagents and Equipment

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| Magnesium Turnings | 24.31 | 8.0 g | 0.33 mol | Must be dry. |

| Vinyl Bromide | 106.95 | 34.2 g (23.0 mL) | 0.32 mol | Highly flammable, handle with care.[3] |

| Methyltrichlorosilane | 149.48 | 13.4 g (10.5 mL) | 0.09 mol | Corrosive, reacts with moisture. |

| Tetrahydrofuran (THF) | 72.11 | ~400 mL | - | Anhydrous, freshly distilled from a drying agent. |

| Saturated NH₄Cl (aq) | - | ~200 mL | - | For quenching the reaction. |

| Anhydrous MgSO₄ | - | As needed | - | For drying the organic phase. |

Equipment:

-

Three-neck round-bottom flask (1 L), oven-dried

-

Reflux condenser and dropping funnel, oven-dried

-

Magnetic stirrer and stir bar

-

Inert gas supply (Nitrogen or Argon)

-

Heating mantle and ice bath

-

Standard glassware for workup and distillation

Step-by-Step Methodology

-

Glassware Preparation: All glassware must be rigorously dried in an oven overnight and assembled while hot under a stream of inert gas to prevent atmospheric moisture contamination.[6] The Grignard reaction is highly sensitive to protic solvents like water.[5]

-

Grignard Reagent Formation:

-

Place the magnesium turnings (8.0 g) in the 1 L three-neck flask.

-

Assemble the condenser and dropping funnel, and establish an inert atmosphere.

-

Add 100 mL of anhydrous THF to the flask to cover the magnesium.

-

In the dropping funnel, prepare a solution of vinyl bromide (34.2 g) in 150 mL of anhydrous THF.

-

Add a small portion (~10 mL) of the vinyl bromide solution to the magnesium suspension. Initiation is indicated by gentle bubbling and the solution turning cloudy grey. If the reaction does not start, gentle warming or the addition of an iodine crystal can be used as an initiator.[7]

-

Once initiated, add the remaining vinyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to reflux the mixture for an additional 30-60 minutes to ensure all the magnesium has reacted.[7] The resulting dark grey-brown solution is the vinylmagnesium bromide reagent.

-

-

Reaction with Methyltrichlorosilane:

-

Cool the Grignard solution to 0°C using an ice bath. Vigorous stirring is essential.

-

Prepare a solution of methyltrichlorosilane (13.4 g) in 100 mL of anhydrous THF in the dropping funnel.

-

Add the methyltrichlorosilane solution dropwise to the cold, stirred Grignard reagent. The addition must be slow to control the exothermic reaction and prevent side reactions. A temperature rise should be observed but kept under control.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for at least 12 hours (or overnight) to ensure the reaction goes to completion.

-

-

Workup and Quenching:

-

Cool the reaction mixture again in an ice bath.

-

Slowly and carefully pour the reaction mixture into a separate beaker containing 200 mL of saturated aqueous ammonium chloride solution, also cooled in an ice bath. This hydrolyzes any unreacted Grignard reagent and dissolves the magnesium salts.[7]

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer two times with diethyl ether (~50 mL each).

-

Combine all organic layers and dry over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the bulk of the solvent using a rotary evaporator.

-

The crude product is then purified by fractional distillation. Collect the fraction boiling at 102-104°C at atmospheric pressure.[3] This step is critical to separate the desired product from any unreacted starting materials, solvent, and side products.

-

Process Optimization and Management of Side Reactions

-

Stoichiometry: A slight excess of the Grignard reagent relative to the Si-Cl bonds (e.g., 3.2 equivalents of Grignard to 1 equivalent of MeSiCl₃) is recommended to ensure complete substitution.

-

Temperature Control: Maintaining a low temperature during the addition of methyltrichlorosilane is crucial to manage the reaction's exothermicity and suppress the formation of Wurtz-type coupling byproducts.[1]

-

Solvent Purity: The use of truly anhydrous THF is non-negotiable. Water will quench the Grignard reagent, reducing the yield and generating side products.[6][7]

-

Inert Atmosphere: Preventing oxygen ingress is important, especially during the formation of the Grignard reagent, to avoid oxidation side reactions.[7]

Characterization and Quality Control

The purity and identity of the synthesized trivinylmethylsilane should be confirmed using standard analytical techniques.

-

NMR Spectroscopy:

-

¹H NMR: The spectrum should show two distinct signals: a multiplet in the vinyl region (~5.7-6.2 ppm) corresponding to the 9 vinyl protons, and a sharp singlet in the aliphatic region (~0.1-0.2 ppm) for the 3 methyl protons. The integration ratio should be 3:1 (vinyl:methyl).

-

¹³C NMR: Expect signals for the vinyl carbons and the methyl carbon.

-

²⁹Si NMR: A single resonance confirming the silicon environment.

-

An internal standard like tetramethylsilane (TMS) is used to reference the chemical shifts to 0 ppm.[8][9]

-

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique can confirm the purity of the distilled product and identify any potential impurities. The mass spectrum will show a molecular ion peak corresponding to the product's molecular weight (124.26 g/mol ).[2][10]

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic C=C stretching vibrations for the vinyl groups and Si-C bond absorptions.

Conclusion

The Grignard reaction provides a reliable and scalable method for the synthesis of trivinylmethylsilane. Success hinges on a deep understanding of the underlying organometallic chemistry and meticulous attention to experimental detail, particularly the exclusion of atmospheric moisture and the control of reaction stoichiometry and temperature. By following a well-designed protocol and implementing robust characterization techniques, researchers can consistently produce high-purity trivinylmethylsilane, a critical building block for the next generation of advanced silicone materials.

References

- The Chemical Intermediate: Trivinylmethylsilane in Focus. (2025). Vertex AI Search.

- Trivinylmethylsilane (18244-95-6): Properties, Applications & Manufacturer Insights. (n.d.). Vertex AI Search.

- The Role of Vinyltrimethylsilane in Modern Polymerization and Material Design. (2025). Vertex AI Search.

- Trivinylmethylsilane. (n.d.).

- Optimization of the Grignard reagent formation. (n.d.).

- TRIVINYLMETHYLSILANE | 18244-95-6. (2024). ChemicalBook.

- vinyl bromide. (n.d.). Organic Syntheses Procedure.

- Trivinylmethylsilane. (n.d.). MySkinRecipes.

- GRIGNARD REAGENTS AND SILANES. (n.d.). Gelest, Inc.

- Grignard Reaction, Mechanism, Reagent and Che

- Grignard Reaction. (n.d.). Organic Chemistry Portal.

- 7: The Grignard Reaction (Experiment). (2024). Chemistry LibreTexts.

- Grignard Reaction: Synthesis of Triphenylmethanol. (n.d.). Course Hero.

- Tetramethylsilane (TMS) Definition. (n.d.). Fiveable.

- Tetramethylsilane (TMS)

Sources

- 1. gelest.com [gelest.com]

- 2. Trivinylmethylsilane [myskinrecipes.com]

- 3. Trivinylmethylsilane - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]

- 4. leah4sci.com [leah4sci.com]

- 5. cerritos.edu [cerritos.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. fiveable.me [fiveable.me]

- 9. savemyexams.com [savemyexams.com]

- 10. TRIVINYLMETHYLSILANE | 18244-95-6 [chemicalbook.com]

Navigating the Synthesis of Trivinylmethylsilane: A Technical Guide to Alternative Routes

Foreword: The Enduring Relevance of Trivinylmethylsilane

Trivinylmethylsilane (TVMS) stands as a cornerstone intermediate in the synthesis of advanced silicone-based materials. Its trifunctional vinyl reactivity makes it an indispensable crosslinking agent and monomer for producing high-performance polymers with exceptional thermal stability, flexibility, and chemical resistance. These properties are paramount in demanding applications within the electronics, automotive, and aerospace industries. While the traditional Grignard-based synthesis has long been the workhorse for TVMS production, the pursuit of more efficient, cost-effective, and sustainable manufacturing processes has driven the exploration of alternative synthetic pathways. This in-depth technical guide provides a comprehensive overview of these alternative routes, offering field-proven insights and detailed methodologies for researchers, scientists, and professionals in drug development and material science.

The Incumbent: A Critical Look at the Grignard Synthesis

The Grignard reaction, a classic method for forming carbon-carbon bonds, has historically been the primary route for synthesizing trivinylmethylsilane.[1] This process typically involves the reaction of methyltrichlorosilane with a vinyl Grignard reagent, such as vinylmagnesium bromide or vinylmagnesium chloride.

While reliable, the Grignard route is not without its challenges. The highly reactive nature of the Grignard reagent necessitates stringent anhydrous conditions, as even trace amounts of moisture can quench the reagent and significantly reduce yields. The use of ethereal solvents like diethyl ether or tetrahydrofuran (THF) introduces flammability and peroxide formation hazards. Furthermore, the formation of byproducts, such as biphenyl from the coupling of the Grignard reagent, can complicate purification.[2]

Alternative Synthetic Trajectories: A Comparative Analysis

The limitations of the Grignard synthesis have spurred the development of several alternative routes, each with its own set of advantages and disadvantages. The following table provides a comparative overview of the most prominent methods.

| Synthesis Route | Starting Materials | Catalyst/Reagents | Typical Yield | Advantages | Disadvantages |

| Grignard Synthesis | Methyltrichlorosilane, Vinyl Halide, Magnesium | None (reagent-based) | Moderate | Well-established, versatile | Requires stringent anhydrous conditions, flammable solvents, byproduct formation |

| Hydrosilylation | Methyltrialkoxysilane, Acetylene | Platinum-based catalysts (e.g., Karstedt's, Speier's) | High | High atom economy, high purity products, milder conditions | Cost of platinum catalyst, potential for side reactions (e.g., dehydrogenative silylation) |

| Dehydrochlorination | Methylvinyldichlorosilane, Base | Tertiary amines (e.g., triethylamine) | Moderate to High | Avoids Grignard reagents, can utilize readily available chlorosilanes | Stoichiometric amounts of base required, formation of salt byproducts |

| Direct Synthesis | Elemental Silicon, Vinyl Chloride, Methyl Chloride | Copper-based catalysts | Variable | Potentially the most cost-effective, direct route to precursors | High temperatures and pressures required, complex product mixtures, catalyst deactivation |

Deep Dive into Alternative Methodologies

Hydrosilylation: An Atom-Economical Approach

Hydrosilylation, the addition of a silicon-hydride bond across a carbon-carbon multiple bond, represents a highly efficient and atom-economical alternative to the Grignard synthesis.[3] In the context of trivinylmethylsilane synthesis, this typically involves the reaction of a methyl-substituted silane containing Si-H bonds with acetylene, catalyzed by a transition metal complex, most commonly a platinum-based catalyst.

Reaction Causality and Mechanistic Insights: The catalytic cycle of platinum-catalyzed hydrosilylation is generally understood to follow the Chalk-Harrod mechanism or a modified version thereof.[4][5] The process is initiated by the oxidative addition of the hydrosilane to the platinum(0) catalyst, forming a platinum(II) hydride species. Subsequent coordination of acetylene to the platinum center, followed by migratory insertion of the alkyne into the Pt-H bond, leads to a vinyl-platinum intermediate. Finally, reductive elimination of the vinylsilane product regenerates the platinum(0) catalyst, allowing the cycle to continue. The choice of catalyst and reaction conditions can influence the regioselectivity of the addition (α- vs. β-adduct) and the potential for side reactions like dehydrogenative silylation.[3]

Figure 1: Simplified Chalk-Harrod Mechanism for Hydrosilylation.

Experimental Protocol: Hydrosilylation of Methyltriethoxysilane with Acetylene

This protocol is a representative procedure based on established principles for the synthesis of vinylalkoxysilanes.

-

Reactor Setup: A dry, inert-gas-purged, high-pressure autoclave equipped with a magnetic stirrer, gas inlet, liquid sampling valve, and a thermocouple is charged with methyltriethoxysilane and a platinum-based catalyst (e.g., Karstedt's catalyst, typically at 10-50 ppm Pt concentration).

-

Inerting: The reactor is sealed and purged several times with dry nitrogen to remove any residual air and moisture.

-

Reaction Initiation: The reactor is heated to the desired temperature (typically 80-120°C). Acetylene gas is then introduced into the reactor, and the pressure is maintained at a constant value (e.g., 10-20 bar).

-

Reaction Monitoring: The progress of the reaction can be monitored by periodically taking samples and analyzing them by gas chromatography (GC) to determine the conversion of methyltriethoxysilane and the formation of mono-, di-, and trivinylmethylsilane.

-

Reaction Completion and Work-up: Once the desired conversion is achieved, the reactor is cooled to room temperature, and the excess acetylene is carefully vented.

-

Purification: The crude product is then purified by fractional distillation under reduced pressure to isolate the trivinylmethylsilane from unreacted starting materials and any byproducts.[6][7]

Dehydrochlorination: A Base-Mediated Pathway

Dehydrochlorination offers a viable alternative that circumvents the need for organometallic reagents. This method typically involves the reaction of a vinyl-substituted chlorosilane with a base to eliminate hydrogen chloride and form a new vinyl group. For the synthesis of trivinylmethylsilane, a potential precursor would be methylvinyldichlorosilane, which can be vinylated and subsequently dehydrochlorinated.

Reaction Causality and Mechanistic Insights: The reaction proceeds via an elimination mechanism, where a base, typically a tertiary amine like triethylamine, abstracts a proton from a carbon adjacent to the silicon atom, while a chloride ion is simultaneously eliminated from the silicon center. The choice of a non-nucleophilic, sterically hindered base is crucial to favor elimination over substitution reactions. The reaction is driven by the formation of a stable trialkylammonium chloride salt, which often precipitates from the reaction mixture.

Figure 2: General Workflow for Dehydrochlorination Synthesis.

Experimental Protocol: Conceptual Dehydrochlorination Route

-

Reactor Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and a nitrogen inlet is charged with a solution of the chlorinated vinylsilane precursor in a dry, inert solvent (e.g., toluene).

-

Addition of Base: Triethylamine (stoichiometric amount) is added dropwise to the stirred solution at room temperature. An exothermic reaction may be observed, and the formation of a white precipitate (triethylammonium chloride) is expected.

-

Reaction: After the addition is complete, the reaction mixture is heated to reflux for a specified period to ensure complete reaction. The progress of the reaction can be monitored by GC analysis of the liquid phase.

-

Work-up: The reaction mixture is cooled to room temperature, and the precipitated triethylammonium chloride is removed by filtration.

-

Purification: The filtrate is then subjected to fractional distillation under reduced pressure to isolate the trivinylmethylsilane.

Direct Synthesis: A Route from Elemental Silicon

The "Direct Synthesis" or "Rochow Process" is a high-temperature, catalyzed reaction between elemental silicon and an organic halide to produce organohalosilanes. While not a direct route to trivinylmethylsilane itself, it is a crucial industrial process for producing the necessary precursors, such as methyltrichlorosilane. Conceptually, a direct synthesis involving silicon, methyl chloride, and vinyl chloride could be envisioned, although controlling the selectivity to obtain a high yield of trivinylmethylsilane would be extremely challenging.

Reaction Causality and Mechanistic Insights: The direct synthesis is a complex heterogeneous catalytic process that is believed to proceed through a radical mechanism. Copper is a key catalyst, facilitating the reaction between silicon and the organic halide. The reaction conditions, including temperature, pressure, and the presence of promoters, have a significant impact on the product distribution. The high temperatures required (typically 250-350°C) and the complex product mixtures are major challenges of this approach for the synthesis of a specific, multi-substituted silane like trivinylmethylsilane.

Product Characterization and Quality Control

Regardless of the synthetic route employed, rigorous characterization of the final product is essential to ensure its purity and identity.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is an indispensable tool for assessing the purity of trivinylmethylsilane and identifying any byproducts. The retention time in the GC provides information on the purity, while the mass spectrum gives structural information. The fragmentation pattern of trivinylmethylsilane under electron ionization would be expected to show characteristic losses of methyl and vinyl groups.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum of trivinylmethylsilane will show characteristic signals for the vinyl protons (typically in the range of 5.5-6.5 ppm) and the methyl protons (a singlet at around 0.1-0.3 ppm).

-

²⁹Si NMR: The silicon-29 NMR spectrum provides a definitive confirmation of the silicon environment. For trivinylmethylsilane, a single resonance is expected in the region characteristic of silanes with one alkyl and three vinyl substituents.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of trivinylmethylsilane will exhibit characteristic absorption bands for the C=C stretching of the vinyl groups (around 1600 cm⁻¹), C-H stretching of the vinyl and methyl groups (around 2900-3100 cm⁻¹), and Si-C stretching (around 1250 cm⁻¹).[9]

Safety and Handling Considerations

Trivinylmethylsilane is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Due to its volatility and flammability, it should be stored in a cool, dry place away from sources of ignition.

Conclusion: A Forward-Looking Perspective

While the Grignard synthesis remains a viable method for the production of trivinylmethylsilane, the alternative routes, particularly hydrosilylation, offer significant advantages in terms of atom economy, purity, and milder reaction conditions. The choice of the optimal synthetic route will ultimately depend on factors such as the desired scale of production, cost considerations, and the availability of starting materials and catalysts. As the demand for high-performance silicone materials continues to grow, the development of even more efficient and sustainable methods for the synthesis of key intermediates like trivinylmethylsilane will remain an active area of research and industrial innovation.

References

- Marciniec, B. (Ed.). (2009). Hydrosilylation: A Comprehensive Review on Theory and Applications. Springer Science & Business Media.

- Roy, A. K. (2006).

- Silverman, R. B., & Holladay, M. W. (2014). The Organic Chemistry of Drug Design and Drug Action. Academic Press.

- Patai, S., & Rappoport, Z. (Eds.). (2011). The Chemistry of Organic Silicon Compounds. John Wiley & Sons.

- Brook, M. A. (2000). Silicon in Organic, Organometallic, and Polymer Chemistry. John Wiley & Sons.

- Trost, B. M., & Li, C. J. (Eds.). (2014).

- Smith, M. B. (2017). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons.

- Harwood, L. M., & Moody, C. J. (1989). Experimental Organic Chemistry: Principles and Practice.

- Armarego, W. L., & Chai, C. L. (2012).

- McMaster, M. C. (2013). GC/MS: A Practical User's Guide. John Wiley & Sons.

- Lambert, J. B., & Mazzola, E. P. (2019). Nuclear Magnetic Resonance Spectroscopy: An Introduction to Principles, Applications, and Experimental Methods. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Sigma-Aldrich.

- Gelest, Inc.

- U.S. Patent No. 4,766,235.

- U.S. Patent No. 5,191,103.

-

Gelest, Inc. Infrared Analysis of Organosilicon Compounds: Spectra-Structure Correlations. [Link]

-

The Chemical Intermediate: Trivinylmethylsilane in Focus. (2026, January 5). Specialty Chemicals Magazine. [Link]

Sources

- 1. CN103396430A - Processing technology of vinyltrimethylsilane - Google Patents [patents.google.com]

- 2. Purification by Fractional distillation/crystallisation (Procedure) : Organic Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Purification [chem.rochester.edu]

- 7. Purification by Fractional distillation/crystallisation (Theory) : Organic Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 8. thescipub.com [thescipub.com]

- 9. gelest.com [gelest.com]

Purifying Trivinylmethylsilane: A Technical Guide for Researchers

An In-depth Guide to the Purification of Trivinylmethylsilane from Reaction Mixtures, Tailored for Researchers, Scientists, and Drug Development Professionals.

Executive Summary

Trivinylmethylsilane is a pivotal building block in the synthesis of advanced silicone-based materials, finding applications in electronics, automotive components, and specialized coatings. The commercial product is typically available at a purity of 95%, which, for many advanced applications, necessitates further purification to remove residual starting materials, byproducts, and solvents that can interfere with polymerization processes and compromise the properties of the final materials.[1][2] This guide provides a comprehensive overview of the purification of trivinylmethylsilane from a typical reaction mixture, focusing on the underlying principles and practical execution of fractional distillation and preparative gas chromatography. We will delve into the identification of common impurities, detailed purification protocols, and analytical methods for purity verification, empowering researchers to obtain high-purity trivinylmethylsilane for their demanding applications.

Understanding the Impurity Profile of Crude Trivinylmethylsilane

The synthesis of trivinylmethylsilane commonly proceeds via a Grignard reaction, where a vinyl Grignard reagent (e.g., vinylmagnesium bromide) is reacted with a methylchlorosilane precursor (e.g., methyltrichlorosilane) in an ethereal solvent like tetrahydrofuran (THF) or diethyl ether.[3][4][5] This synthetic route, while effective, can lead to a variety of impurities in the crude product. A thorough understanding of these impurities is paramount for designing an effective purification strategy.

Common Impurities in Crude Trivinylmethylsilane:

-

Unreacted Starting Materials:

-

Methyltrichlorosilane (CH₃SiCl₃): A volatile and reactive precursor.

-

Vinyl Grignard Reagent (CH₂=CHMgBr) and its byproducts: Can lead to the formation of magnesium salts and other organomagnesium species.

-

-

Reaction Byproducts:

-

Divinyl(methyl)chlorosilane ( (CH₂=CH)₂Si(CH₃)Cl ): An intermediate in the reaction sequence.

-

Vinyl(methyl)dichlorosilane ( (CH₂=CH)Si(CH₃)Cl₂ ): Another possible intermediate.

-

Tetravinylsilane ( (CH₂=CH)₄Si ): Formed by the complete vinylation of the silicon center.

-

Coupling Products: Such as 1,3-butadiene from the coupling of vinyl groups.

-

-

Solvents:

-

Tetrahydrofuran (THF) or Diethyl Ether: The reaction solvent can be a significant impurity.

-

The boiling points of these potential impurities are critical for selecting the appropriate purification method.

| Compound | Boiling Point (°C) |

| Diethyl Ether | 34.6 |

| Methyltrichlorosilane | 66 |

| Tetrahydrofuran (THF) | 66 |

| Trivinylmethylsilane | 102 [1] |

| Divinyl(methyl)chlorosilane | ~110-120 (estimated) |

| Tetravinylsilane | 130 |

Purification Strategies: A Comparative Overview

Given the volatile and relatively low-boiling nature of trivinylmethylsilane and its likely impurities, two primary purification techniques are most effective: Fractional Distillation and Preparative Gas Chromatography (GC) .

Sources

- 1. JP5560239B2 - Gas chromatography separation method for silane / chlorosilanes and column for gas chromatography - Google Patents [patents.google.com]

- 2. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 3. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 4. Types of stationary phases in gas chromatography| Phenomenex [phenomenex.com]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to Common Impurities in Trivinylmethylsilane Synthesis

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Trivinylmethylsilane (TVMS) is a pivotal organosilicon intermediate, indispensable in the synthesis of advanced silicone polymers and specialty chemicals. Its trifunctional nature, conferred by the three vinyl groups, allows for its use as a crosslinking agent and a monomer in various polymerization processes. The purity of TVMS is paramount, as even trace impurities can significantly impact the kinetics of polymerization, the final properties of the material, and, in biomedical applications, its biocompatibility. This technical guide provides a comprehensive overview of the common impurities encountered during the synthesis of trivinylmethylsilane, with a primary focus on the prevalent industrial method: the Grignard reaction. We will delve into the mechanistic origins of these impurities, present detailed protocols for their analytical characterization, and discuss strategies for their control.

Introduction: The Synthetic Landscape of Trivinylmethylsilane

The most common and economically viable route for the industrial production of trivinylmethylsilane involves the Grignard reaction. This process utilizes the reaction of a vinyl Grignard reagent, typically vinylmagnesium bromide or chloride, with methyltrichlorosilane. While seemingly straightforward, this synthesis pathway is susceptible to the formation of a variety of impurities stemming from incomplete reactions, side reactions, and subsequent hydrolysis.

Alternative, though less common, synthetic strategies include direct synthesis and hydrosilylation. The direct synthesis involves the reaction of methyltrichlorosilane with vinyl chloride in the presence of a metal catalyst. Hydrosilylation, on the other hand, would involve the addition of a silane containing Si-H bonds to a vinyl-containing precursor. Each of these methods presents a unique impurity profile that must be considered.

This guide will primarily focus on the impurities arising from the Grignard synthesis route due to its industrial prevalence. A brief overview of potential impurities from other routes will also be provided for a comprehensive understanding.

Impurity Profile in the Grignard Synthesis of Trivinylmethylsilane

The Grignard synthesis of trivinylmethylsilane, while effective, is a stepwise process where each of the three chlorine atoms on the methyltrichlorosilane is substituted by a vinyl group. This sequential nature is the primary origin of several process-related impurities. The purity of commercially available trivinylmethylsilane is typically around 95%.

Unreacted Starting Materials and Reagents

-

Methyltrichlorosilane (MTCS): Due to kinetic and stoichiometric factors, a small amount of the starting material, methyltrichlorosilane, may remain unreacted in the final product. Its high volatility and reactivity make its removal during workup crucial.

-

Vinyl Grignard Reagent and its Byproducts: Residual vinylmagnesium halide and its hydrolysis product, ethene, can be present. More significantly, the Grignard reagent can participate in side reactions.

Partially Vinylated Intermediates

The stepwise nature of the Grignard reaction inevitably leads to the formation of partially substituted chlorosilanes. These are the most common impurities found in trivinylmethylsilane.

-

Methylvinyldichlorosilane (MVDCS): Formed after the first vinyl group substitution.

-

Methyldivinylchlorosilane (MDVCS): Formed after the second vinyl group substitution.

These chlorinated intermediates are reactive and can undergo hydrolysis, leading to the formation of siloxanes.

Siloxane Formation: The Role of Hydrolysis

The presence of moisture during the reaction or workup is a significant contributor to impurity formation. Chlorosilanes are highly susceptible to hydrolysis, leading to the formation of silanols, which readily condense to form siloxanes.

-

Linear and Cyclic Siloxanes: The hydrolysis of unreacted methyltrichlorosilane and the partially vinylated intermediates can lead to a complex mixture of linear and cyclic siloxanes. These siloxanes can have varying numbers of methyl and vinyl groups attached to the silicon atoms. For instance, the hydrolysis of methyldivinylchlorosilane can lead to the formation of 1,3-dimethyl-1,3-divinyldisiloxane. The degradation of polydimethylsiloxane (PDMS) fluids under aqueous conditions has been shown to produce polar siloxanols[1].

Impurities from Alternative Synthetic Routes

-

Direct Synthesis: This process can lead to byproducts such as tetraalkoxysilanes, linear and cyclic silicates, hydrocarbons, ethers, aldehydes, and ketones.

-

Hydrosilylation: While a versatile method for creating Si-C bonds, hydrosilylation reactions can be accompanied by side reactions like isomerization of the alkene, dehydrogenative silylation, and the formation of oligomers and polymers.

The following table summarizes the common impurities found in trivinylmethylsilane synthesized via the Grignard route.

| Impurity Class | Specific Impurities | Origin |

| Unreacted Starting Materials | Methyltrichlorosilane (MTCS) | Incomplete reaction |

| Partially Vinylated Intermediates | Methylvinyldichlorosilane (MVDCS)[2] | Incomplete vinylation |

| Methyldivinylchlorosilane (MDVCS) | Incomplete vinylation | |

| Hydrolysis Products (Siloxanes) | Linear and cyclic methylvinylsiloxanes | Reaction of chlorosilanes with water |

| Solvent and Reagent Residues | Tetrahydrofuran (THF), Diethyl ether | Reaction solvent |

Analytical Characterization of Impurities

A robust analytical workflow is essential for the identification and quantification of impurities in trivinylmethylsilane. The primary techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for separating and identifying volatile impurities in trivinylmethylsilane. The combination of chromatographic separation and mass spectrometric detection allows for the identification of individual components in a complex mixture.

A validated GC-MS method is crucial for accurate impurity profiling[3][4].

Sample Preparation:

-

Prepare a stock solution of the trivinylmethylsilane sample in a suitable solvent (e.g., hexane or dichloromethane) at a concentration of approximately 1 mg/mL.

-

For quantification, prepare calibration standards of known impurities at various concentrations.

-

An internal standard can be used for improved accuracy.

GC-MS Parameters: The following table provides a typical set of GC-MS parameters for the analysis of trivinylmethylsilane. Optimization may be required based on the specific instrument and column used[5][6][7].

| Parameter | Value |

| GC System | Agilent 8890 GC with 7000D TQ MS or equivalent[5] |

| Column | Agilent J&W HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Inlet Temperature | 250 °C |

| Injection Volume | 1 µL (split or splitless mode) |

| Carrier Gas | Helium at a constant flow of 1.0-1.5 mL/min |

| Oven Program | Initial: 50 °C, hold for 2 minRamp: 10 °C/min to 280 °CHold: 5 min at 280 °C |

| MS Transfer Line Temp | 280 °C |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | m/z 35-400 |

Data Analysis:

-

Identify peaks by comparing their mass spectra with reference libraries (e.g., NIST).

-

Confirm the identity of key impurities by running authentic standards.

-

Quantify impurities using calibration curves generated from the standards.

Caption: Workflow for GC-MS analysis of trivinylmethylsilane impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an invaluable tool for the structural elucidation of impurities and for quantifying their levels in the bulk product. ¹H, ¹³C, and ²⁹Si NMR are all employed for a comprehensive analysis.

Sample Preparation:

-

Dissolve approximately 20-50 mg of the trivinylmethylsilane sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube[8][9][10].

-

Ensure the sample is free of particulate matter by filtering it through a small plug of glass wool in a Pasteur pipette if necessary.

-

Add a small amount of an internal standard (e.g., tetramethylsilane - TMS) for chemical shift referencing (δ 0.00 ppm for ¹H and ¹³C) and quantification.

NMR Acquisition Parameters: The following are general parameters for ¹H, ¹³C, and ²⁹Si NMR analysis.

| Parameter | ¹H NMR | ¹³C NMR | ²⁹Si NMR |

| Spectrometer | 400 MHz or higher | 100 MHz or higher | 79.5 MHz or higher |

| Solvent | CDCl₃ | CDCl₃ | CDCl₃ |

| Pulse Sequence | Standard single pulse | Proton-decoupled single pulse | Inverse-gated decoupling |

| Acquisition Time | 2-4 s | 1-2 s | 1-2 s |

| Relaxation Delay | 1-5 s | 2-10 s | 10-30 s |

| Number of Scans | 8-16 | 128-1024 | 1024-4096 |

Data Analysis:

-

¹H NMR: The vinyl protons of trivinylmethylsilane typically appear as a complex multiplet between δ 5.7 and 6.2 ppm, while the methyl protons appear as a singlet around δ 0.1-0.2 ppm. Impurities will have distinct chemical shifts. For example, the methyl protons of methylvinyldichlorosilane will be shifted downfield compared to trivinylmethylsilane due to the deshielding effect of the chlorine atoms.

-

¹³C NMR: Provides information on the carbon skeleton of the molecule and impurities.

-

²⁹Si NMR: This is particularly useful for identifying different silane species. The chemical shift of the silicon atom is highly sensitive to its substituents[11][12][13]. Trivinylmethylsilane will have a characteristic ²⁹Si chemical shift, and the partially vinylated intermediates and siloxanes will have distinct and well-resolved signals.

Caption: Formation pathways of common impurities in trivinylmethylsilane synthesis and their analysis.

Self-Validating Systems and Quality Control

To ensure the reliability of impurity profiling, a self-validating system for the analytical methods is crucial. This involves adherence to guidelines such as those from the International Council for Harmonisation (ICH)[14].

-

Specificity: The analytical method must be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components[4][11].

-

Linearity and Range: The method should demonstrate a linear relationship between the concentration of the impurity and the analytical response over a defined range.

-

Accuracy and Precision: The accuracy refers to the closeness of the test results to the true value, while precision refers to the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample[15].

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy[3].

-

Robustness: The method's capacity to remain unaffected by small, but deliberate variations in method parameters provides an indication of its reliability during normal usage.

Conclusion

The synthesis of trivinylmethylsilane, a key building block in silicone chemistry, is often accompanied by the formation of various impurities that can significantly affect its performance in downstream applications. A thorough understanding of the synthetic pathway and the mechanistic origins of these impurities is the first step toward effective quality control. The Grignard route, while industrially favored, necessitates stringent control over reaction conditions and moisture exclusion to minimize the formation of partially vinylated intermediates and siloxanes.

The implementation of robust analytical methodologies, primarily GC-MS and multi-nuclear NMR spectroscopy, is essential for the comprehensive identification and quantification of these impurities. By establishing and adhering to validated analytical protocols, researchers, scientists, and drug development professionals can ensure the quality and consistency of trivinylmethylsilane, thereby safeguarding the integrity and performance of the advanced materials derived from it.

References

- 1. researchgate.net [researchgate.net]

- 2. Methylvinyldichlorosilane | C3H6Cl2Si | CID 31299 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. thescipub.com [thescipub.com]

- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

- 5. agilent.com [agilent.com]

- 6. agilent.com [agilent.com]

- 7. researchgate.net [researchgate.net]

- 8. depts.washington.edu [depts.washington.edu]

- 9. as.nyu.edu [as.nyu.edu]

- 10. How to make an NMR sample [chem.ch.huji.ac.il]

- 11. (29Si) Silicon NMR [chem.ch.huji.ac.il]

- 12. researchgate.net [researchgate.net]

- 13. unige.ch [unige.ch]

- 14. fda.gov [fda.gov]

- 15. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Trivinylmethylsilane: Synthesis, Properties, and Applications in Advanced Material Development

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of a Trifunctional Organosilane

Trivinylmethylsilane, identified by the CAS number 18244-95-6 , is a pivotal organosilane that serves as a highly reactive building block in the synthesis of advanced silicone-based materials.[1] Its unique molecular architecture, featuring three vinyl groups and a methyl group attached to a central silicon atom, imparts significant reactivity, making it an indispensable intermediate in polymer and materials science.[2] The vinyl functionalities are particularly noteworthy as they readily participate in a variety of chemical transformations, most prominently polymerization and hydrosilylation reactions, enabling the creation of precisely tailored polymeric structures.[1][2] This guide provides a comprehensive overview of trivinylmethylsilane, from its fundamental properties and synthesis to its critical role in the development of high-performance silicone polymers with enhanced thermal stability, mechanical resilience, and specialized functionalities.

Physicochemical Properties of Trivinylmethylsilane

A thorough understanding of the physicochemical properties of trivinylmethylsilane is paramount for its safe handling and effective application in research and development. This clear, colorless to light yellow liquid possesses a characteristic profile that dictates its storage, handling, and reactivity.[3]

| Property | Value | References |

| CAS Number | 18244-95-6 | [1][2][3] |

| Molecular Formula | C₇H₁₂Si | [1][2] |

| Molecular Weight | 124.26 g/mol | [1] |

| Appearance | Clear to light yellow liquid | [3] |

| Boiling Point | 102 °C | [1][3] |

| Melting Point | <0 °C | [3] |

| Density | 0.769 g/cm³ | [1][3] |

| Refractive Index | 1.4411 | [3] |

| Flash Point | 15 °C (59 °F) | [1][3] |

| Purity | Typically ≥95% | [1][2][3] |

Synthesis of Trivinylmethylsilane: A Laboratory Perspective

The synthesis of trivinylmethylsilane is most commonly achieved through the reaction of a vinyl Grignard reagent with a methyltrichlorosilane. This method allows for the controlled introduction of the three vinyl groups onto the silicon center.

Experimental Protocol: Synthesis via Grignard Reaction

This protocol outlines a representative laboratory-scale synthesis of trivinylmethylsilane.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Vinyl chloride or vinyl bromide

-

Methyltrichlorosilane

-

Iodine crystal (as initiator)

-

Anhydrous hexane

-

Standard Schlenk line and glassware

Procedure:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of vinyl chloride or vinyl bromide in anhydrous diethyl ether or THF to the magnesium turnings. The reaction is exothermic and should be controlled by the rate of addition to maintain a gentle reflux. Continue stirring until most of the magnesium has reacted to form the vinylmagnesium halide Grignard reagent.

-

Reaction with Methyltrichlorosilane: Cool the Grignard reagent solution in an ice bath. Slowly add a solution of methyltrichlorosilane in anhydrous diethyl ether or THF from the dropping funnel. A white precipitate of magnesium halides will form. The reaction is highly exothermic and the addition rate should be carefully controlled to maintain the reaction temperature.

-

Work-up and Purification: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours to ensure complete reaction. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Separate the organic layer and wash it with water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Isolation: Remove the solvent by distillation. The crude trivinylmethylsilane is then purified by fractional distillation under atmospheric or reduced pressure to yield the final product.

Caption: Workflow for the synthesis of trivinylmethylsilane via the Grignard reaction.

Reactivity and Polymerization of Trivinylmethylsilane

The trifunctionality of trivinylmethylsilane is the cornerstone of its utility. The three vinyl groups provide multiple sites for polymerization and crosslinking, leading to the formation of complex and robust polymeric networks.

Anionic Polymerization

Anionic polymerization of trivinylmethylsilane can be initiated by organolithium reagents, such as n-butyllithium, typically in a non-polar solvent like hexane.[1] This method can offer good control over the polymerization process.

Experimental Protocol: Anionic Polymerization

-

Monomer and Solvent Purification: Trivinylmethylsilane and hexane must be rigorously purified to remove any protic impurities that would terminate the anionic polymerization. This is typically achieved by distillation from a suitable drying agent like calcium hydride.

-

Initiation: In a dry, inert atmosphere (e.g., under argon or nitrogen), a solution of trivinylmethylsilane in hexane is cooled to a low temperature (e.g., -78 °C). A calculated amount of n-butyllithium solution is then added dropwise to initiate the polymerization.

-

Propagation: The reaction mixture is allowed to stir at the low temperature for a specified period to allow for polymer chain growth.

-

Termination: The polymerization is terminated by the addition of a protic solvent, such as methanol.

-

Isolation and Characterization: The resulting polymer is precipitated by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol), filtered, and dried under vacuum. The polymer's molecular weight and structure can be characterized by techniques such as gel permeation chromatography (GPC) and nuclear magnetic resonance (NMR) spectroscopy.

Caption: Anionic polymerization of trivinylmethylsilane.

Radical Polymerization

Free radical polymerization of trivinylmethylsilane can be initiated using common radical initiators like benzoyl peroxide or azobisisobutyronitrile (AIBN).[4] This method is often less sensitive to impurities compared to anionic polymerization.

Experimental Protocol: Radical Polymerization

-

Reaction Setup: In a reaction vessel equipped with a reflux condenser and a magnetic stirrer, trivinylmethylsilane is mixed with a suitable solvent (e.g., toluene) and the radical initiator (e.g., AIBN).

-

Polymerization: The mixture is heated to the decomposition temperature of the initiator (typically 60-80 °C for AIBN) under an inert atmosphere to initiate polymerization. The reaction is allowed to proceed for several hours.

-

Isolation: The polymer is isolated by precipitation in a non-solvent, followed by filtration and drying.

Hydrosilylation Reactions: A Gateway to Functional Materials

Hydrosilylation is a powerful reaction that involves the addition of a Si-H bond across an unsaturated bond, such as the vinyl groups of trivinylmethylsilane. This reaction is typically catalyzed by platinum or rhodium complexes and is a cornerstone of silicone chemistry for crosslinking and functionalization.

Platinum-Catalyzed Hydrosilylation for Crosslinking

Trivinylmethylsilane is an excellent crosslinking agent for silicone polymers containing Si-H groups, such as poly(methylhydrosiloxane) (PMHS). This reaction is widely used to cure silicone elastomers and resins.

Experimental Protocol: Hydrosilylation Crosslinking

-

Formulation: A vinyl-functional silicone polymer is thoroughly mixed with a Si-H functional silicone crosslinker (e.g., PMHS) and a catalytic amount of a platinum catalyst (e.g., Karstedt's catalyst). The ratio of vinyl to hydride groups is a critical parameter that controls the crosslink density and the final properties of the material.

-

Curing: The mixture is then cured, either at room temperature or with gentle heating, to facilitate the hydrosilylation reaction and the formation of a crosslinked network.

-

Characterization: The mechanical and thermal properties of the cured silicone can be evaluated using techniques such as tensile testing and thermogravimetric analysis (TGA).

Caption: Platinum-catalyzed hydrosilylation for crosslinking silicones.

Applications in Advanced Materials

The unique reactivity of trivinylmethylsilane makes it a valuable component in the formulation of a wide range of advanced materials.

-

Silicone Elastomers and Resins: As a crosslinking agent, trivinylmethylsilane significantly enhances the mechanical properties, such as tensile strength and hardness, and the thermal stability of silicone elastomers and resins.[5][6] The degree of crosslinking, and thus the material properties, can be precisely controlled by adjusting the concentration of trivinylmethylsilane.

-

Coatings and Adhesives: In coatings and adhesives, the incorporation of trivinylmethylsilane can improve adhesion to various substrates and enhance the durability and weather resistance of the final product.[2]

-

Electronics and Encapsulants: Silicone materials crosslinked with trivinylmethylsilane are used as encapsulants and potting compounds in the electronics industry due to their excellent dielectric properties, thermal stability, and ability to protect sensitive electronic components from moisture and mechanical stress.[1]

Safety and Handling

Trivinylmethylsilane is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood.[1][3] It is important to avoid contact with skin and eyes and to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Store in a cool, dry, and well-ventilated area away from sources of ignition. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the manufacturer.

Conclusion

Trivinylmethylsilane is a versatile and highly reactive organosilane that plays a crucial role in the development of advanced silicone materials. Its trifunctional nature allows for the precise control of polymer architecture and crosslink density, enabling the tailoring of material properties to meet the demands of a wide range of applications, from industrial coatings to high-tech electronics. A thorough understanding of its synthesis, reactivity, and handling is essential for researchers and scientists seeking to leverage its unique chemical characteristics for the innovation of next-generation materials.

References

- Gelest, Inc. (n.d.). TRIVINYLMETHYLSILANE.

- The Chemical Intermediate: Trivinylmethylsilane in Focus. (2025, December 29). [Publication Source].

- Hubei Co-Formula Material Tech Co.,Ltd. (n.d.). Trivinylmethylsilane. Retrieved from a supplier's product page detailing physical and chemical properties.

- ChemicalBook. (n.d.). 18244-95-6 | CAS DataBase.

- Thermo Fisher Scientific. (2025, September 22). SAFETY DATA SHEET: Trivinylmethylsilane.

- MySkinRecipes. (n.d.). Trivinylmethylsilane.

- Oku, J., Hasegawa, T., Nakamura, K., Takeuchi, M., & Takaki, M. (1991). Anionic polymerization of vinylsilanes. II. Mechanism of isomerization in the polymerization of trimethylvinylsilane with butyllithium-N,N,N′,N′-tetramethylethylenediamine. Polymer Journal, 23(3), 195-201.

- Oku, J., Hasegawa, T., & Takaki, M. (1991). Anionic Polymerization of Vinylsilanes III. Polymerization Behavior of Trimethylvinylsilane. Polymer Journal, 23(11), 1331-1336.

- Zhang, Y., & Zhao, Y. (2025). Structures and Properties of Self - crosslinking Silicone Resin. E3S Web of Conferences.

- Sigma-Aldrich. (n.d.). Hydrosilylation Catalyst.

- Getty, P. T. (2023).

- Dow. (n.d.). Silicone resins and intermediates Selection guide. Retrieved from a selection guide for silicone resins.

- Marciniec, B. (Ed.). (2009). Hydrosilylation: a comprehensive review on theory and applications. Springer Science & Business Media.

- Uhrig, D. (2005). Experimental techniques in high-vacuum anionic polymerization. Journal of Polymer Science Part A: Polymer Chemistry, 43(24), 6179-6222.

- Organic Syntheses. (n.d.). Grignard Reaction. Retrieved from a general description of the Grignard reaction.

- Shin-Etsu Silicones. (n.d.). Comprehensive Product Data Guide.

- Mark, J. E. (1983). Thermally Stable Elastomers: A Review.

- Wacker Chemie AG. (n.d.). Room Temperature Vulcanizing (RTV) Silicones.

- Zhang, H., et al. (2023). Effects of Vinyl Functionalized Silica Particles on Thermal and Mechanical Properties of Liquid Silicone Rubber Nanocomposites. Polymers, 15(5), 1234.

- Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment).

- Wang, L., et al. (2025). Study on the Synthesis and Thermal Stability of Silicone Resin Containing Trifluorovinyl Ether Groups. Polymers, 17(1), 123.

- Okhawilai, M., et al. (2024). Enhancing Thermal, Viscoelastic, and Mechanical Properties of Silicone Rubber Matrix through Reinforcements for Use as a Medical Implant.

- Oro, L. A., & Claver, C. (Eds.). (2008).

- Matyjaszewski, K., & Davis, T. P. (Eds.). (2002).

- Chemistry LibreTexts. (2021, September 12). 2.

- Google Patents. (n.d.). CN103396430A - Processing technology of vinyltrimethylsilane.

- Google Patents. (n.d.). US7429672B2 - Process for the direct synthesis of trialkoxysilane.

- Rempp, P., & Merrill, E. W. (1991). Polymer synthesis. Hüthig & Wepf.

- Odian, G. (2004).

- Hadjichristidis, N., Pitsikalis, M., & Iatrou, H. (2015).

Sources

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. [PDF] Anionic Polymerization of Vinylsilanes III. Polymerization Behavior of Trimethylvinylsilane | Semantic Scholar [semanticscholar.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Procedures for Homogeneous Anionic Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US7429672B2 - Process for the direct synthesis of trialkoxysilane - Google Patents [patents.google.com]

Trivinylmethylsilane: A Comprehensive Technical Guide to its Physicochemical Properties

Abstract